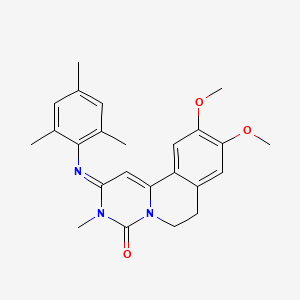
4-Chlorophenelzine
Descripción general
Descripción
4-Chlorophenelzine is a chemical compound with the molecular formula C8H10ClN. It is a derivative of phenelzine, a well-known monoamine oxidase inhibitor used in the treatment of depression and anxiety disorders. The addition of a chlorine atom to the phenelzine structure enhances its chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenelzine typically involves the following steps:
Diazotization Reaction: 4-Chloroaniline is dissolved in an acidic solution and cooled to 5-10°C. A sodium nitrite aqueous solution (20%) is added dropwise to form a diazonium salt.
Reduction Reaction: The diazonium salt solution is then treated with an ammonium sulfite aqueous solution at room temperature, followed by heating to 50-60°C for 3-4 hours.
Acidification Reaction: Hydrochloric acid (20%) is added to the solution at 50-70°C, maintained for 1-2 hours, then cooled, filtered, washed, and dried to obtain this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorophenelzine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Produces chlorinated oxides.
Reduction: Yields the parent amine, phenelzine.
Substitution: Results in various substituted phenelzine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Chlorophenelzine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 4-Chlorophenelzine involves the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety. The chlorine atom enhances the compound’s binding affinity to the enzyme, making it more effective than its parent compound .
Comparación Con Compuestos Similares
Phenelzine: The parent compound, used as an antidepressant.
Tranylcypromine: Another monoamine oxidase inhibitor with a different structure.
Isocarboxazid: A similar compound used in the treatment of depression.
Uniqueness: 4-Chlorophenelzine is unique due to the presence of the chlorine atom, which enhances its chemical stability and binding affinity to monoamine oxidase. This makes it potentially more effective and longer-lasting compared to other similar compounds .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVNGSIAIXVHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2598-25-6 (sulfate) | |
| Record name | 4-Chlorophenelzine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20179863 | |
| Record name | 4-Chlorophenelzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-48-5 | |
| Record name | 4-Chlorophenelzine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenelzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-methoxy-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1217049.png)




